4-(2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl)benzoic acid
Overview
Description
Mechanism of Action
Target of Action
The primary targets of 4-(2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl)benzoic acid are currently unknown. This compound is a derivative of imidazole, a heterocyclic compound known for its significance in various biological processes . Imidazole derivatives have been extensively studied due to their wide range of applications in medicinal chemistry .
Mode of Action
Imidazole derivatives are known to interact with various biological targets, leading to a broad range of chemical and biological properties .
Preparation Methods
The synthesis of 4-(2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl)benzoic acid typically involves the reaction of 4-carboxybenzaldehyde with thiourea under acidic conditions to form the imidazole ring . The reaction conditions often include heating the mixture to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
4-(2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl)benzoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the development of new materials and chemical processes
Comparison with Similar Compounds
4-(2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl)benzoic acid can be compared with other imidazole-containing compounds, such as:
4-(1H-imidazol-1-yl)benzoic acid: Similar structure but lacks the sulfanylidene group.
2-(1H-imidazol-1-yl)benzoic acid: Different position of the imidazole ring on the benzoic acid.
4-(2-mercapto-1H-imidazol-1-yl)benzoic acid: Contains a thiol group instead of a sulfanylidene group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
4-(2-sulfanylidene-1H-imidazol-3-yl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2S/c13-9(14)7-1-3-8(4-2-7)12-6-5-11-10(12)15/h1-6H,(H,11,15)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNFFXFYIHZSXFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)N2C=CNC2=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.